2-(5-{[3-(2,5-dimethylphenyl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid
Description
2-(5-{[3-(2,5-Dimethylphenyl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid is a thiazolidinone derivative characterized by a fused heterocyclic core and diverse substituents. Its structure includes:
- Aromatic substituents: A 2,5-dimethylphenyl group at position 3 of the thiazolidinone ring, which enhances lipophilicity and steric bulk.
- Furan-benzoic acid system: A furyl group conjugated to a benzoic acid via a methylene bridge, introducing π-π stacking capabilities and solubility via the carboxylic acid group.
This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by aromatic and hydrogen-bonding interactions.
Properties
IUPAC Name |
2-[5-[(Z)-[3-(2,5-dimethylphenyl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4S/c1-13-7-8-14(2)18(11-13)25-21(26)20(30-23(25)24)12-15-9-10-19(29-15)16-5-3-4-6-17(16)22(27)28/h3-12,24H,1-2H3,(H,27,28)/b20-12-,24-23? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNELMGUYQOCWST-HTHTTXKWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4C(=O)O)SC2=N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC=CC=C4C(=O)O)/SC2=N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-{[3-(2,5-dimethylphenyl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid is a complex organic molecule that integrates a thiazolidinone ring, a furan ring, and a benzoic acid moiety. This unique structure positions it as a candidate for various biological activities, particularly in medicinal chemistry. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, molecular targets, and relevant case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C23H18N2O5S |
| Molecular Weight | 434.5 g/mol |
| IUPAC Name | 2-[5-{[3-(2,5-dimethylphenyl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl]benzoic acid |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Interaction : The thiazolidinone component is known to interact with various enzymes, potentially inhibiting or activating metabolic pathways.
- Receptor Binding : The furan and benzoic acid moieties enhance the compound's binding affinity to receptors, which may alter signal transduction pathways.
- Nucleic Acid Interaction : There is evidence suggesting that the compound may interact with DNA or RNA, influencing gene expression and protein synthesis.
Antimicrobial Activity
Research has demonstrated that derivatives of thiazolidinones exhibit significant antibacterial properties. For instance, compounds similar to the one have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 16–32 mg/ml .
Anticancer Potential
A study highlighted the anticancer efficacy of related thiazolidinone compounds against various cancer cell lines. Specifically, compounds containing the thiazolidinone structure have been tested for cytotoxicity against human glioblastoma and melanoma cell lines, revealing IC50 values lower than those of standard chemotherapeutics like doxorubicin .
Case Studies
- Thiazolidinone Derivatives : A study by Zvarec et al. reported that thiazolidinone derivatives exhibited notable activity against Plasmodium falciparum, with IC50 values indicating effective inhibition of parasite growth .
- Enzymatic Inhibition : Mendgen et al. evaluated the inhibitory effects of similar compounds on serine proteases involved in viral replication and bacterial cell wall synthesis, demonstrating potential as antiviral and antibacterial agents .
Comparative Analysis with Similar Compounds
The biological activities of this compound can be compared to other thiazolidinone derivatives:
| Compound | Biological Activity |
|---|---|
| 4-{5-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid | Antibacterial and anticancer |
| 4-{(Z)-{(2E)-2-[4-(ethoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl}phenoxy}acetic acid | Antiviral activity against dengue virus |
Scientific Research Applications
Medicinal Applications
- Anticancer Activity :
- Antidiabetic Properties :
- Antimicrobial Effects :
Agricultural Applications
- Pesticidal Activity :
- Plant Growth Regulation :
Material Science Applications
- Polymer Chemistry :
- Nanotechnology :
Case Studies
- Cytotoxicity Evaluation :
- Antimicrobial Testing :
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s activity and physicochemical properties can be contextualized by comparing it to structurally related thiazolidinone derivatives. Key structural variations include substituents on the phenyl ring, heterocyclic systems, and side-chain modifications. Below is a detailed analysis:
Substituent Effects on the Aromatic Ring
| Compound Name | Structural Features | Biological Activity | Key Findings |
|---|---|---|---|
| Target Compound | 2,5-Dimethylphenyl group | Under investigation | Increased lipophilicity and steric hindrance may enhance membrane permeability compared to halogenated analogs . |
| 2-((5E)-5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid | Chlorophenyl group | Potent antimicrobial activity | The electron-withdrawing chloro group enhances electrophilicity, improving interactions with microbial targets . |
| 4-[(5Z)-4-Oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid | Pyridine ring | Anti-inflammatory | The pyridine nitrogen participates in coordination bonds, potentially improving binding to inflammatory mediators . |
Heterocyclic System Modifications
Side-Chain and Functional Group Variations
Research Findings and Implications
- Antimicrobial Potential: Indole- and chlorophenyl-substituted analogs demonstrate significant activity against bacterial and fungal strains, suggesting the target compound’s dimethylphenyl group may balance lipophilicity and toxicity .
- Anticancer Activity: Thiazolidinones with pyridine or thiophene substituents show promise in inhibiting cancer cell proliferation, highlighting the importance of heterocyclic electronic properties .
- Synthetic Flexibility : The compound’s furan-benzoic acid system allows for modular derivatization, enabling optimization of solubility and target affinity .
Q & A
Q. What are the established synthetic methodologies for this compound?
The synthesis of thiazolidinone derivatives typically involves condensation reactions between aldehyde-containing precursors (e.g., 3-formylbenzoic acid analogs) and thiazolidinone cores. A common approach includes:
- Refluxing a mixture of 2-aminothiazol-4-one (or substituted variants), sodium acetate, and aldehyde derivatives in acetic acid for 3–5 hours .
- Isolation via precipitation, followed by recrystallization from DMF/acetic acid mixtures to ensure purity . Key Considerations : Stoichiometric ratios (1.0–1.1 equiv of aldehyde) and reaction duration (3–5 hours) are critical for yield optimization.
Q. How is the structural characterization of this compound performed?
Structural validation employs:
- Nuclear Magnetic Resonance (NMR) : Assigns proton environments (e.g., imino, aromatic, and methyl groups) and confirms stereochemistry .
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and confirms Z/E configurations of the thiazolidinone methylidene group .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Systematic optimization strategies include:
- Solvent Screening : Acetic acid is standard, but mixed solvents (e.g., EtOH/H2O) may reduce side reactions .
- Catalyst Use : Sodium acetate acts as a base, but alternatives like triethylamine could modulate reaction kinetics .
- Temperature Control : Reflux (~110°C) ensures efficient condensation; lower temperatures may require longer durations . Analytical Monitoring : HPLC or TLC tracks reaction progress, while recrystallization minimizes impurities .
Q. What strategies address contradictions in reported biological activity data?
Discrepancies often arise from structural analogs or assay variability. Mitigation approaches:
- Comparative SAR Analysis : Compare with derivatives (e.g., fluorobenzyl or pyrazole-substituted thiazolidinones) to identify critical functional groups (Table 1) .
- Standardized Assays : Use consistent in vitro models (e.g., enzyme inhibition assays) and control for solvent effects (e.g., DMSO concentration) .
Table 1 : Structural analogs and biological activities
| Compound Class | Key Modifications | Observed Activity |
|---|---|---|
| 4-Oxo-thiazolidine derivatives | Thiazolidinone core | Antidiabetic (PPAR-γ activation) |
| Pyrazole analogs | Substituted aryl groups | Anti-inflammatory (COX-2 inhibition) |
| Fluorinated derivatives | Fluorobenzyl ether moiety | Enhanced metabolic stability |
Q. What computational approaches predict target interactions and mechanism of action?
- Molecular Docking : Models compound binding to targets (e.g., PPAR-γ or kinase domains) using software like AutoDock Vina .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
- ADMET Prediction : Tools like SwissADME evaluate bioavailability and toxicity risks .
Methodological Guidance for Data Contradictions
Q. How to resolve discrepancies in solubility or stability data?
- Solvent Polarity Screening : Test solubility in DMSO, ethanol, or PBS (pH 7.4) under controlled temperatures .
- Accelerated Stability Studies : Monitor degradation via HPLC at 40°C/75% RH over 14 days .
Q. How to validate in vitro findings for translational relevance?
- Dose-Response Curves : Establish IC50 values across multiple cell lines (e.g., HepG2 vs. HEK293) .
- Off-Target Screening : Use kinase profiling panels to assess selectivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
